molecular formula C11H12FNO2 B1452676 5-Fluoro-2-pyrrolidinobenzoic acid CAS No. 1096304-38-9

5-Fluoro-2-pyrrolidinobenzoic acid

Cat. No.: B1452676
CAS No.: 1096304-38-9
M. Wt: 209.22 g/mol
InChI Key: QKGQROQKQSTVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-pyrrolidinobenzoic Acid is a chemical compound with the molecular formula C11H12FNO2 . It has an average mass of 209.217 Da and a monoisotopic mass of 209.085205 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 209.22 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Fluorescence Quantum Yield and Organic Fluorophores

Research highlights the role of specific organic fluorophores, such as 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid, in the fluorescence of carbon dots. This finding is crucial for understanding the fluorescence origins of carbon dots with high fluorescence quantum yields, expanding their applications in various scientific fields (Shi et al., 2016).

Probing DNA and RNA Structures

5-Fluoro pyrimidines have been utilized to probe DNA and RNA secondary structures using 1D ^19F NMR spectroscopy. This technique allows for the monitoring of functionally important conformational transitions of nucleic acids, demonstrating the value of fluorinated compounds in biochemical research (Puffer et al., 2009).

Synthesis and Characterization of Fluorinated Compounds

The synthesis of 2-(5-fluorouracil-1-yl-acetamido) acetic acid, a compound designed to reduce the toxicity of 5-Fluorouracil, showcases the ongoing efforts to discover carrier-linked prodrugs. This research is pivotal in developing treatments with high efficiency and low toxicity (Jing, 2010).

Fluorescent Probes and Liposome Models

Imidazo[1,5-a]pyridine-based fluorophores were synthesized for use as cell membrane probes, underlining the importance of fluorinated compounds in studying membrane dynamics, hydration, and fluidity. This research aids in monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Herbicidal Activity and Agricultural Applications

Synthesis and evaluation of 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring revealed their moderate to high herbicidal activity. This research contributes to the development of new agrochemicals, highlighting the role of fluorinated compounds in enhancing the efficacy of herbicides (Tajik & Dadras, 2011).

Safety and Hazards

The safety data sheet for 5-Fluoro-2-pyrrolidinobenzoic Acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-pyrrolidinobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of specific genes, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, cytochrome P450 enzymes play a significant role in the oxidative metabolism of this compound. The metabolic pathways of this compound can affect metabolic flux and metabolite levels, influencing its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .

Properties

IUPAC Name

5-fluoro-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGQROQKQSTVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.